Superior Teratogenic Potency of Nitrofen Relative to Bifenox in Direct Comparative Rodent Studies
In a direct head-to-head comparison in mice, Nitrofen induced significant developmental toxicity outcomes, whereas bifenox—a diphenyl ether congener bearing a 3′-carboxymethyl substituent—exhibited no teratogenic activity at the doses tested [1].
| Evidence Dimension | Teratogenicity and Postnatal Developmental Toxicity |
|---|---|
| Target Compound Data | Decreased litter size, reduced pup weight, and reduced Harderian gland weight in mice |
| Comparator Or Baseline | Bifenox (2,4-dichlorophenyl 3′-carboxymethyl-4′-nitrophenyl ether) |
| Quantified Difference | Bifenox did not decrease survival to term or weaning and did not reduce Harderian gland weight; concluded not teratogenic at administered levels |
| Conditions | In vivo mouse developmental toxicity study; pregnant CD-1 mice; oral administration |
Why This Matters
Researchers requiring a validated teratogenic inducer for CDH modeling or developmental toxicity studies must procure Nitrofen; substitution with bifenox yields negative outcomes and invalidates the experimental paradigm.
- [1] Francis BM. Teratogenicity of bifenox and nitrofen in rodents. J Environ Sci Health B. 1986;21(4):303-317. View Source
